

Spectroscopic and Synthetic Profile of 2-Amino-N-methylbenzamide: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-N-methylbenzamide

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Amino-N-methylbenzamide** (CAS No. 4141-08-6), a key chemical intermediate. The intended audience for this document includes researchers, scientists, and professionals in the fields of chemical synthesis and drug development. This guide details available mass spectrometry and infrared spectroscopy data, alongside predicted Nuclear Magnetic Resonance (NMR) data due to the absence of experimentally-derived spectra in publicly accessible databases.

Furthermore, a common synthetic route and generalized protocols for spectroscopic analysis are presented.

Compound Identification

Parameter	Value
Compound Name	2-Amino-N-methylbenzamide
Synonyms	N-Methylantranilamide
CAS Number	4141-08-6[1][2][3]
Molecular Formula	C ₈ H ₁₀ N ₂ O[1][2][4]
Molecular Weight	150.18 g/mol [4]
Chemical Structure	(See Figure 1)

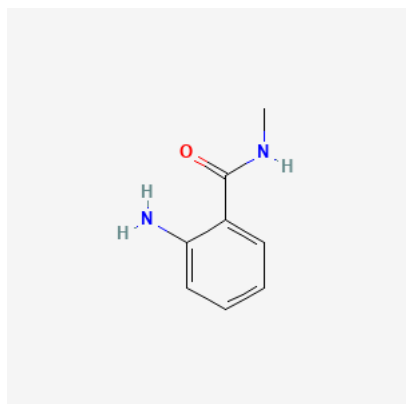


Figure 1. Chemical Structure of **2-Amino-N-methylbenzamide**.

Spectroscopic Data

The following sections provide tabulated spectroscopic data for **2-Amino-N-methylbenzamide**. Mass spectrometry and infrared data are based on experimental results from public databases. ^1H and ^{13}C NMR data are predicted based on established chemical shift principles and analysis of structurally similar compounds, as experimental spectra are not readily available in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Note: The following NMR data is predicted and should be confirmed by experimental analysis.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.35	dd	1H	Ar-H (H-6)
~ 7.20	ddd	1H	Ar-H (H-4)
~ 6.70	d	1H	Ar-H (H-3)
~ 6.65	ddd	1H	Ar-H (H-5)
~ 6.20 (broad)	s	1H	N-H (amide)
~ 5.50 (broad)	s	2H	NH ₂ (amino)
~ 2.95	d	3H	CH ₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~ 169.5	C=O (Amide)
~ 148.0	C-NH ₂
~ 132.5	Ar-CH
~ 128.0	Ar-CH
~ 118.0	Ar-C
~ 117.0	Ar-CH
~ 116.5	Ar-CH
~ 26.5	CH ₃

Mass Spectrometry (MS)

The electron ionization mass spectrum of **2-Amino-N-methylbenzamide** is characterized by a prominent molecular ion peak and specific fragmentation patterns.

Table 3: Electron Ionization Mass Spectrometry Data

m/z Value	Relative Intensity	Assignment	Reference
150	Moderate	$[M]^+$ (Molecular Ion)	[4]
120	High (Base Peak)	$[M - CH_2O]^+$ or $[M - NHCH_3]^+$	[4]
92	High	$[C_6H_6N]^+$ (Aminotropylium ion)	[4]

Infrared (IR) Spectroscopy

The following data is derived from the gas-phase IR spectrum available from the NIST Chemistry WebBook.[2] Key absorptions are indicative of the primary amine and secondary amide functional groups.

Table 4: Key Infrared Absorption Bands (Gas Phase)

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~ 3500 - 3300	Medium	N-H Stretch (Primary Amine, NH ₂)
~ 3350	Medium	N-H Stretch (Secondary Amide)
~ 1660	Strong	C=O Stretch (Amide I Band)
~ 1600 - 1450	Medium	C=C Stretch (Aromatic Ring)
~ 1540	Medium	N-H Bend (Amide II Band)
~ 750	Strong	C-H Bend (ortho-disubstituted)

Experimental Protocols

The following are generalized, standard protocols for the acquisition of spectroscopic data for a solid organic compound like **2-Amino-N-methylbenzamide**.

NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of purified **2-Amino-N-methylbenzamide** in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry NMR tube.
- **Instrumentation:** Utilize a 400 MHz or higher field NMR spectrometer.
- **^1H NMR Acquisition:**
 - Acquire a standard one-dimensional proton spectrum.
 - Set a spectral width of approximately 12 ppm, centered around 6 ppm.
 - Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
 - Accumulate 16-32 scans for a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:**
 - Acquire a proton-decoupled carbon spectrum.
 - Set a spectral width of approximately 220 ppm.
 - Employ a longer relaxation delay (e.g., 2-5 seconds).
 - Accumulate a significantly higher number of scans (e.g., 1024 or more) to achieve adequate signal intensity.
- **Data Processing:** Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Mass Spectrometry (Electron Ionization)

- **Sample Introduction:** Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or a Gas Chromatography (GC) inlet.

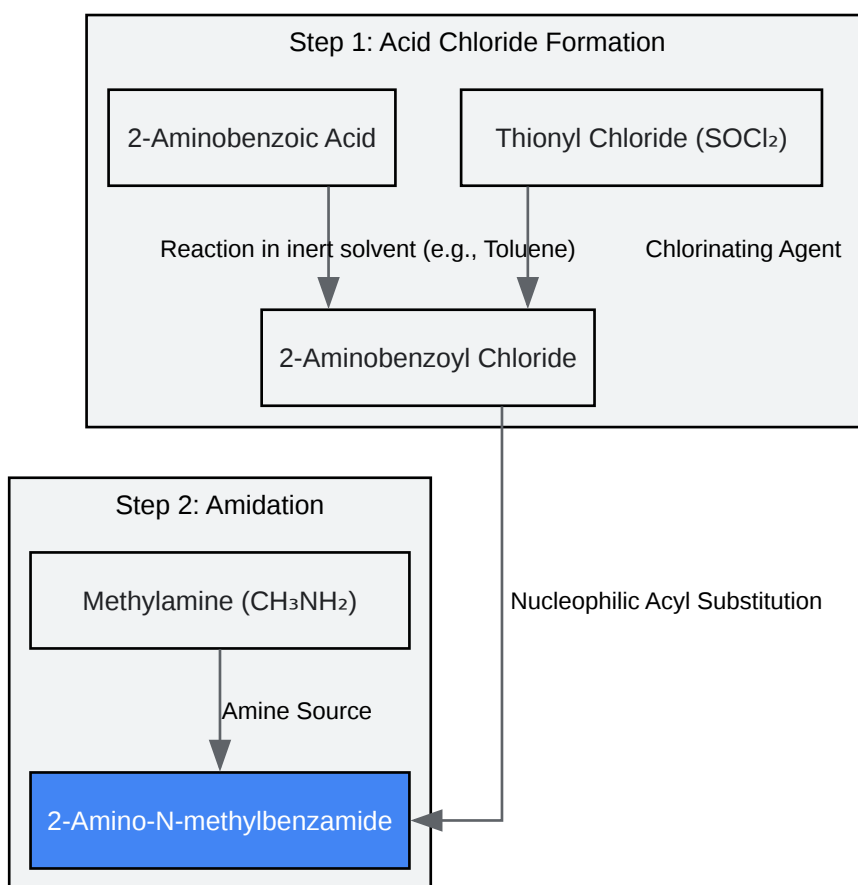
- Ionization: Volatilize the sample by heating under high vacuum. Bombard the resulting gas-phase molecules with a beam of electrons, typically at 70 eV, to induce ionization and fragmentation.^[1]
- Mass Analysis: Accelerate the generated ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each m/z value.

FT-IR Spectroscopy (Solid State - ATR)

- Background Spectrum: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal (e.g., diamond or zinc selenide) to account for atmospheric and instrument signals.
- Sample Application: Place a small amount of the solid **2-Amino-N-methylbenzamide** powder directly onto the ATR crystal.
- Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.
- Sample Spectrum Acquisition: Collect the infrared spectrum of the sample, typically over a range of 4000 to 400 cm^{-1} . Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Synthetic Workflow and Logic

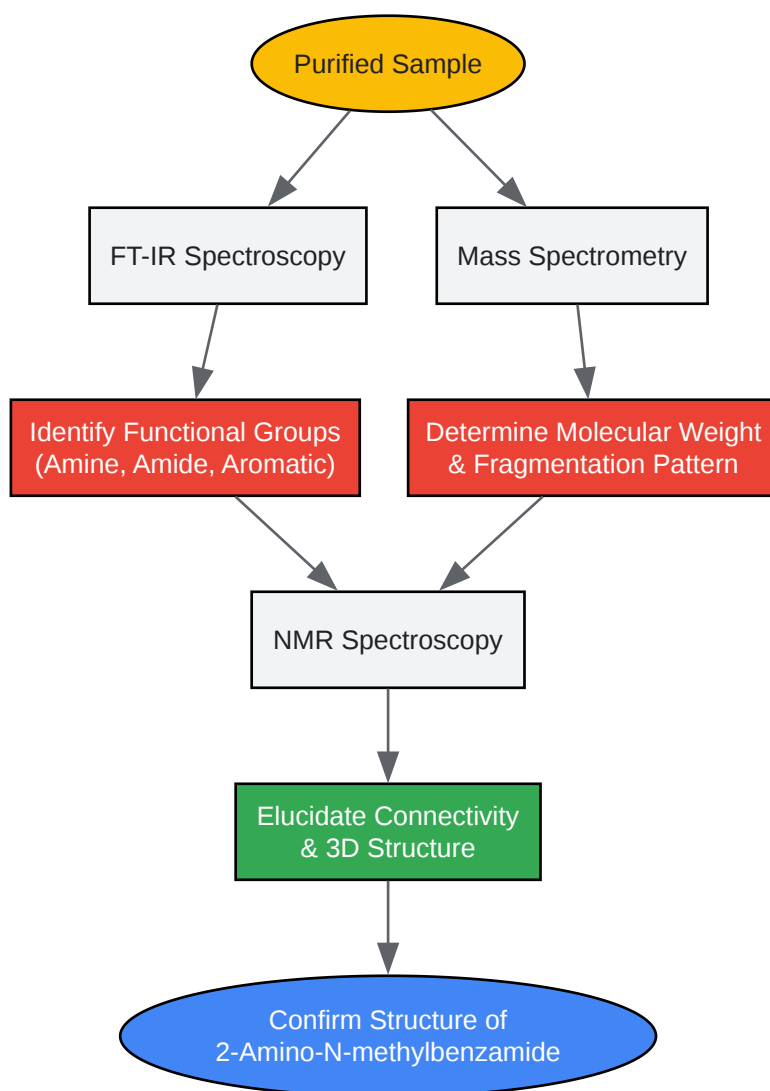
A common laboratory synthesis of **2-Amino-N-methylbenzamide** involves the amidation of 2-aminobenzoic acid. This can be achieved via activation of the carboxylic acid, for example, by conversion to an acid chloride, followed by reaction with methylamine.



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*A two-step synthesis of **2-Amino-N-methylbenzamide**.*

The logical workflow for characterizing an unknown compound like **2-Amino-N-methylbenzamide** typically follows a hierarchical process, starting with less destructive, broader techniques and moving to more detailed structural analysis.



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Logical workflow for spectroscopic structure elucidation.

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